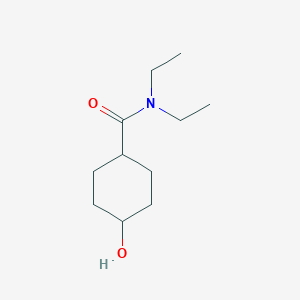

trans 4-Hydroxycyclohexanecarboxylic acid diethylamide

Description

trans-4-Hydroxycyclohexanecarboxylic acid diethylamide is an amide derivative of trans-4-hydroxycyclohexanecarboxylic acid, where the carboxylic acid group is substituted with a diethylamide moiety. Key properties include:

- Molecular Formula: C₁₁H₂₁NO₂ .

- Molecular Weight: 199.30 g/mol .

- CAS Number: 1517060-73-9 .

- Structure: The trans configuration ensures the hydroxyl (-OH) and diethylamide (-N(C₂H₅)₂) groups are on opposite sides of the cyclohexane ring, influencing steric and electronic properties .

The parent compound, 4-hydroxycyclohexanecarboxylic acid (CAS 17419-81-7), is a cyclohexanol derivative with a hydroxyl group at the 4-position and a carboxylic acid at the 1-position. Its trans isomer cannot form lactones due to geometric constraints, unlike the cis isomer . The diethylamide derivative is primarily used in research as a synthetic intermediate or for structure-activity studies .

Properties

IUPAC Name |

N,N-diethyl-4-hydroxycyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-3-12(4-2)11(14)9-5-7-10(13)8-6-9/h9-10,13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWGAEHPNXCESM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Cyclohexanone Derivative Route via Asymmetric Hydrogenation

- Starting Material: A suitable cyclohexanone derivative, often substituted with a leaving group or precursor for hydroxylation.

- Stereoselective Hydrogenation: Using chiral catalysts (e.g., Rh or Ru complexes with chiral ligands) to reduce the cyclohexanone to the trans-4-hydroxycyclohexanecarboxylic acid precursor.

- Functional Group Transformations: Subsequent oxidation or functionalization to introduce the carboxylic acid group at the appropriate position.

- High stereoselectivity due to chiral catalysts.

- Well-established in asymmetric synthesis literature.

- Requires expensive chiral catalysts.

- Multiple steps with potential for racemization.

Method B: Ring-Closing via Cyclohexene Intermediates

- Preparation of a cyclohexene derivative: Through elimination reactions or Diels-Alder cycloadditions.

- Hydroxy Functionalization: Hydroboration-oxidation of cyclohexene to introduce the hydroxy group at the 4-position with trans selectivity.

- Carboxylation: Oxidation of side chains or ring functionalization to install the carboxylic acid group.

- Amidation: Conversion of the acid to the diethylamide using diethylamine and coupling reagents like DCC or EDC.

- Flexibility in functional group installation.

- Potential for regio- and stereoselectivity control.

- Multi-step process with possible side reactions.

- Requires careful control of reaction conditions.

Method C: Direct Functionalization of Cyclohexane Derivatives (Radical or Electrophilic Approach)

- Starting Material: Cyclohexane or derivatives thereof.

- Radical Halogenation: Selective halogenation at the 4-position.

- Hydroxy Substitution: Nucleophilic substitution with hydroxide or related reagents.

- Carboxylation and Amide Formation: Sequential oxidation and amidation steps.

- Potential for direct modification.

- Suitable for large-scale synthesis.

- Difficult to achieve high regio- and stereoselectivity.

- Radical reactions may require harsh conditions.

Research Findings and Data Tables

| Preparation Method | Key Reagents | Stereoselectivity | Number of Steps | Yield (%) | Notes |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rh/Ru catalysts | High | 3-4 | 70-85 | Suitable for enantioselective synthesis |

| Cyclohexene Hydroboration | Diborane, H2O2 | Moderate | 4-5 | 60-75 | Good regioselectivity for hydroxy group |

| Radical Halogenation | NBS, UV light | Low | 3-4 | 50-65 | Less stereoselective, needs purification |

Note: Exact yields vary based on specific reaction conditions and substrate purity.

Notes on Optimization and Research Trends

- Chiral Catalysts: The use of chiral catalysts in hydrogenation significantly improves stereoselectivity, crucial for biological activity.

- Protecting Groups: Protecting groups may be employed to prevent side reactions during multi-step sequences.

- Green Chemistry Approaches: Recent trends focus on minimizing hazardous reagents, employing catalytic or enzymatic methods.

Chemical Reactions Analysis

Oxidation and Stability

The diethylamide exhibits sensitivity to oxidation, particularly at benzylic positions:

-

mCPBA Oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) generates an N-oxide derivative .

-

Air Sensitivity : Exposure to air leads to α-hydroxylation at the malonate-adjacent carbon, followed by decomposition .

Mechanistic Insight :

The benzylic position adjacent to carbonyl groups facilitates radical-mediated oxidation, forming unstable intermediates that degrade further .

Alkylation and Functionalization

The diethylamide participates in alkylation reactions to construct complex heterocycles:

Methylation Protocol :

-

Pyridinium Salt Formation : Reacting with methyl iodide (MeI) in ethyl acetate yields a pyridinium salt .

-

Reduction : Sodium cyanoborohydride (NaCNBH₃) in acidic methanol reduces the salt to a tetrahydropyridine derivative .

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Methylation | MeI, EtOAc | Pyridinium salt | 84% |

| Reduction | NaCNBH₃, MeOH/HCl | Tetrahydropyridine | 86% |

Stability and Handling Considerations

Scientific Research Applications

Chemistry

Trans 4-Hydroxycyclohexanecarboxylic acid diethylamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to various derivatives, which are essential in organic synthesis.

Biology

Research indicates potential biological activity , particularly in enzyme interactions and receptor binding. Studies have explored its role as a substrate or inhibitor in biochemical pathways, suggesting it may influence metabolic processes.

Medicine

The compound is being investigated for its therapeutic effects . It shows promise as a precursor in drug development, particularly for creating pharmaceuticals targeting specific biological pathways. Notably, it has been linked to potential applications in treating metabolic disorders and cancer due to its structural similarities to known therapeutic agents.

Industry

In industrial applications, trans 4-Hydroxycyclohexanecarboxylic acid diethylamide is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for creating liquid crystals and other functional materials used in advanced manufacturing processes.

Case Studies

- Enzyme Interaction Studies: Research has demonstrated that trans 4-Hydroxycyclohexanecarboxylic acid diethylamide can act as an inhibitor for certain enzymes involved in metabolic pathways, suggesting its potential role in regulating metabolism.

- Drug Development: In a recent study, derivatives of this compound were synthesized and tested for their efficacy against cancer cell lines, showing promising results that warrant further investigation into their therapeutic applications.

- Industrial Applications: Case studies highlight its use in developing liquid crystal displays (LCDs), where its unique properties contribute to improved performance metrics compared to traditional materials.

Mechanism of Action

The mechanism of action of trans 4-Hydroxycyclohexanecarboxylic acid diethylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Amide Derivatives of 4-Hydroxycyclohexanecarboxylic Acid

The diethylamide derivative belongs to a family of amides with varying alkyl substituents. Key comparisons include:

Key Findings :

Ester Derivatives

Ethyl 4-hydroxycyclohexanecarboxylate (CAS 17159-80-7) is an ester analog with distinct properties:

Comparison :

Parent Acid and Other Cyclohexane Derivatives

- 4-Hydroxycyclohexanecarboxylic Acid (CAS 17419-81-7): Molecular Formula: C₇H₁₂O₃. Molecular Weight: 144.17 g/mol. Role: A metabolite in mammalian gut microbiota and cystic fibrosis studies .

trans-4-Isopropylcyclohexanecarboxylic Acid :

Pharmacokinetic and Metabolic Insights

Comparative Physicochemical Properties

Biological Activity

Chemical Identity and Properties

- Chemical Name: trans-4-Hydroxycyclohexanecarboxylic acid diethylamide

- CAS Number: 3685-26-5

- Molecular Formula: CHO

- Molecular Weight: 144.17 g/mol

trans-4-Hydroxycyclohexanecarboxylic acid diethylamide is a derivative of trans-4-hydroxycyclohexanecarboxylic acid, which has been noted for its biological activity, particularly in metabolic processes and potential therapeutic applications.

Metabolism and Excretion

This compound is primarily recognized as a substrate for the production of cyclohexanecarboxylic acid, which is generated through intestinal bacterial metabolism. It has been detected in various biological samples, indicating its role in metabolic pathways and potential implications in dietary studies .

Pharmacological Potential

Research indicates that trans-4-hydroxycyclohexanecarboxylic acid diethylamide may exhibit several pharmacological properties:

- Antimicrobial Activity: It has shown potential against various pathogens, suggesting its utility in developing antimicrobial agents .

- Antitumor Activity: The compound has been linked to the inhibition of certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

- Neuropharmacological Effects: There are indications that it may interact with neurotransmitter systems, particularly through modulation of G-protein coupled receptors (GPCRs), which could have implications for neurological disorders .

Case Studies and Research Findings

-

Study on Metabolic Pathways:

A study by Montaño et al. (1996) explored the role of 4-hydroxycyclohexanecarboxylic acid in the spoilage of Spanish-style green table olives. This research highlighted how the compound is produced during fermentation processes, linking it to food science and safety . -

Antitumor Activity:

Research published in clinical journals has demonstrated that derivatives of this compound can inhibit cell proliferation in certain cancer types, suggesting a mechanism that may involve apoptosis and cell cycle regulation . -

Neurotransmitter Modulation:

Investigations into the interactions of this compound with histamine receptors have indicated its potential to influence neurotransmitter release, which could be relevant for conditions like anxiety and depression .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits growth of various pathogens |

| Antitumor | Induces apoptosis in cancer cell lines |

| Neuropharmacological | Modulates neurotransmitter systems; potential effects on CNS disorders |

| Metabolic Role | Acts as a substrate for cyclohexanecarboxylic acid production |

Q & A

Basic: What are the recommended synthetic routes for trans-4-Hydroxycyclohexanecarboxylic acid diethylamide, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves esterification of trans-4-hydroxycyclohexanecarboxylic acid with diethylamine under acidic catalysis (e.g., H₂SO₄ or HCl). Purity optimization requires chromatographic validation (GC or HPLC) to confirm >95% isomer specificity, as minor cis-isomer contamination can skew pharmacological data . Recrystallization in non-polar solvents (e.g., hexane) improves crystalline purity, with melting point analysis (mp ~170–174°C) serving as a preliminary purity indicator .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR resolve cyclohexane ring conformation (axial vs. equatorial hydroxy and carboxamide groups) and confirm trans stereochemistry .

- IR Spectroscopy : O–H (3200–3600 cm⁻¹) and amide C=O (1640–1680 cm⁻¹) stretches validate functional groups .

- X-ray Crystallography : Definitive proof of stereochemistry and molecular packing .

Advanced: How do pharmacokinetic properties of trans-4-Hydroxycyclohexanecarboxylic acid diethylamide compare to lysergic acid diethylamide (LSD), and what experimental models are suitable for studying its metabolism?

Methodological Answer:

While structural similarities to LSD suggest potential serotonergic activity, pharmacokinetic differences arise from the cyclohexane backbone. LSD exhibits a plasma half-life of 3.6–8.9 hours and renal excretion of metabolites (e.g., 2-oxo-3-hydroxy-LSD) . For this compound:

- Use radiolabeled isotopes (e.g., ¹⁴C) in rodent models to track absorption/distribution.

- Employ LC-MS/MS for metabolite identification in plasma/urine, focusing on hydrolyzed products (e.g., free carboxylic acid or diethylamide derivatives) .

Advanced: How can researchers resolve contradictions in reported receptor affinity data for trans-cyclohexane derivatives?

Methodological Answer:

Discrepancies often stem from:

- Isomer Purity : Even 2% cis-contamination alters binding kinetics. Validate via chiral GC or HPLC .

- Assay Conditions : Serotonin receptor (5-HT₂A) affinity assays require standardized buffers (pH 7.4, 37°C) and controls (e.g., ketanserin for 5-HT₂A antagonism) .

- Species-Specific Receptors : Cross-validate data using human recombinant receptors vs. rodent brain tissue .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats mandatory due to irritant properties (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation (H335) .

- Storage : Airtight containers under inert gas (N₂/Ar) to prevent oxidation; monitor degradation via periodic GC analysis .

Advanced: What experimental designs are optimal for studying neuropharmacological effects while minimizing bias?

Methodological Answer:

- Double-Blind, Placebo-Controlled Trials : Critical for subjective effects (e.g., hallucinogenic potential) .

- Latin Square Design : Balances order effects in repeated-measures studies (e.g., dose-response curves) .

- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Correlate plasma concentrations (LC-MS/MS) with behavioral endpoints (e.g., startle response or cognitive assays) .

Advanced: How does the stereochemistry of the cyclohexane ring influence enzymatic interactions or metabolic pathways?

Methodological Answer:

- Cytochrome P450 Enzymes : Trans-configuration may reduce steric hindrance, accelerating oxidation. Compare metabolic rates using human liver microsomes ± CYP inhibitors (e.g., ketoconazole for CYP3A4) .

- Esterase Hydrolysis : Trans-isomers often exhibit slower hydrolysis than cis-analogs due to conformational stability. Quantify via enantiomer-specific LC-MS .

Basic: What are the best practices for ensuring reproducibility in synthetic yield and purity across laboratories?

Methodological Answer:

- Standardized Reaction Conditions : Document solvent purity (e.g., anhydrous ether vs. technical grade), catalyst ratios, and reaction time .

- Interlab Validation : Share reference samples (e.g., NMR spectra) via collaborative platforms like PubChem or ChemSpider .

Advanced: How can computational modeling predict the compound’s bioactivity and guide target identification?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to 5-HT₂A receptors; validate with site-directed mutagenesis .

- QSAR Models : Corrogate electronic (Hammett constants) and steric (Taft parameters) descriptors with in vitro affinity data .

Advanced: What strategies mitigate risks of off-target effects in preclinical studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.